molecular formula C11H11ClN4O B2804935 N-(4-chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide CAS No. 478047-28-8

N-(4-chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B2804935
CAS No.: 478047-28-8
M. Wt: 250.69
InChI Key: QKYFNQSTZQKZAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a useful research compound. Its molecular formula is C11H11ClN4O and its molecular weight is 250.69. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods

  • Synthesis Techniques : Research has shown different methods for synthesizing compounds related to N-(4-chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide. For example, Jiang-Long Yin (2010) describes a process involving the reaction of 1,2,4-triazole potassium salt and 2-chloro-N-methylacetamide, resulting in a yield of 87.5% (Yin, 2010).

  • Diverse Structural Synthesis : Panchal and Patel (2011) explored the synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine from 4-Amino-4H-1,2,4-triazole, indicating the versatility in structurally modifying these compounds (Panchal & Patel, 2011).

Biological Applications

  • Anticancer Potential : Some derivatives of this compound have shown promise in anticancer research. For instance, Evren et al. (2019) synthesized derivatives and evaluated them for anticancer activity, finding that certain compounds exhibited selective cytotoxicity against human lung adenocarcinoma cells (Evren et al., 2019).

  • Antimicrobial Activity : Other studies, like that by Altıntop et al. (2011), have focused on the synthesis of novel triazole derivatives and their antimicrobial activities. They found that some derivatives were potent against various Candida species and pathogenic bacteria (Altıntop et al., 2011).

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O/c1-8-4-9(12)2-3-10(8)15-11(17)5-16-7-13-6-14-16/h2-4,6-7H,5H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYFNQSTZQKZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819681
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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